molecular formula C20H15NO B13783306 7-methylbenzo[a]anthracene-8-carboxamide CAS No. 64082-43-5

7-methylbenzo[a]anthracene-8-carboxamide

Cat. No.: B13783306
CAS No.: 64082-43-5
M. Wt: 285.3 g/mol
InChI Key: PGUNKBHRWNPPPL-UHFFFAOYSA-N
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Description

7-Methylbenzo[a]anthracene-8-carboxamide is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H15NO It is known for its complex structure, which includes a methyl group and a carboxamide group attached to the benzo[a]anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylbenzo[a]anthracene-8-carboxamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzo[a]anthracene followed by methylation and subsequent conversion to the carboxamide. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and high temperatures to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C). The major products are often the corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common, where the methyl or carboxamide groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, Pd/C, H2

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products: The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups.

Scientific Research Applications

7-Methylbenzo[a]anthracene-8-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.

    Biology: This compound is studied for its interactions with biological macromolecules, including DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Research explores its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the development of materials with unique properties, such as organic semiconductors and fluorescent probes.

Mechanism of Action

The mechanism of action of 7-methylbenzo[a]anthracene-8-carboxamide involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also interact with proteins, affecting their function and leading to various biological effects. The molecular targets include DNA bases and protein active sites, and the pathways involved often relate to oxidative stress and cellular signaling.

Comparison with Similar Compounds

  • 7,12-Dimethylbenz[a]anthracene
  • Benzo[a]pyrene
  • 1,2-Benzanthracene

Comparison: Compared to similar compounds, 7-methylbenzo[a]anthracene-8-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. For instance, the presence of the carboxamide group can enhance its solubility and reactivity compared to purely hydrocarbon PAHs like benzo[a]pyrene.

Properties

CAS No.

64082-43-5

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

7-methylbenzo[a]anthracene-8-carboxamide

InChI

InChI=1S/C20H15NO/c1-12-15-10-9-13-5-2-3-7-16(13)18(15)11-14-6-4-8-17(19(12)14)20(21)22/h2-11H,1H3,(H2,21,22)

InChI Key

PGUNKBHRWNPPPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C(=O)N

Origin of Product

United States

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